![molecular formula C14H18N2O3S B5506731 4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)

4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

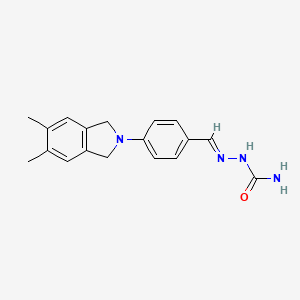

The synthesis of 4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide and its derivatives has been explored for potential anticancer and radioprotective agents. Novel quinolines derived from this compound have shown interesting cytotoxic activities against certain cancer cells, highlighting its utility in medicinal chemistry (Ghorab et al., 2008).

Molecular Structure Analysis

Investigations into the molecular structure, including crystallography of related compounds, provide insights into their electronic and spatial configurations. For example, structural analysis of closely related compounds has been carried out using X-ray crystallography, revealing detailed geometrical parameters and helping to understand the molecular basis of their activities (Rublova et al., 2017).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, leading to the formation of novel compounds with potential biological activities. For instance, the synthesis of novel pyrrolo[2,3-d]pyrimidine and triazolo[1,5-c]pyrimidine derivatives from this sulfonamide demonstrates its versatility in chemical transformations (Hassan et al., 2009).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for understanding the compound's behavior in different environments. Research focusing on the corrosion inhibition of mild steel in a strong acid environment by this compound reveals its significant physical properties, such as adsorption behavior and efficiency as a corrosion inhibitor (Al-amiery et al., 2020).

Applications De Recherche Scientifique

Anticancer and Radioprotective Applications

4-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide has been explored for its utility in synthesizing novel quinolines with potential anticancer and radioprotective effects. Certain derivatives exhibited cytotoxic activity comparable to the reference drug doxorubicin, and one compound showed promising in vivo radioprotective activity against γ-irradiation in mice (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).

Photodynamic Therapy for Cancer Treatment

Research into new zinc phthalocyanine derivatives substituted with 4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide groups has shown potential for photodynamic therapy applications. These derivatives demonstrate good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Another study highlights the synthesis of novel derivatives carrying the biologically active sulfonamide moiety, which showed significant antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. These findings suggest potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Corrosion Inhibition

The compound has been investigated for its corrosion inhibition effects on mild steel in a strong acid environment. The study demonstrated that the compound acts as a superior inhibitor for the acidic corrosion of mild steel, with the highest inhibition efficiency observed at certain concentrations. This suggests its application in protecting metal surfaces in corrosive environments (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Carbonic Anhydrase IX Inhibition

Research into ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, derived from 4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide, has identified potent inhibitors of human carbonic anhydrase IX, a target for anticancer agents. This highlights its potential role in cancer therapy, particularly in targeting tumor-associated enzymes (Lolak, Akocak, Bua, & Supuran, 2019).

Propriétés

IUPAC Name |

4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-14(2)8-11(7-12(17)9-14)16-10-3-5-13(6-4-10)20(15,18)19/h3-7,16H,8-9H2,1-2H3,(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKNJHZXDJWTAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5,5-Dimethyl-3-oxocyclohex-1-enyl)amino]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5506678.png)

![3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5506714.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)

![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)

![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)